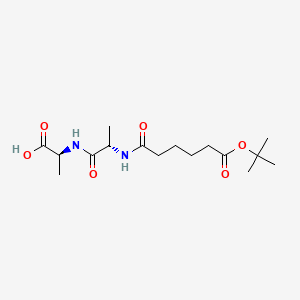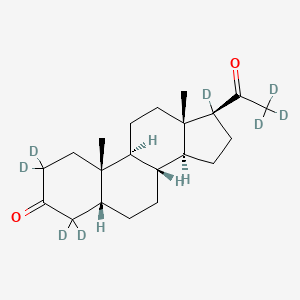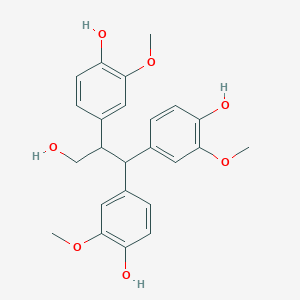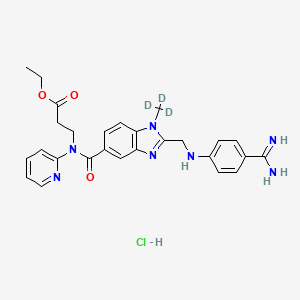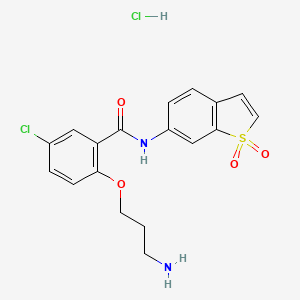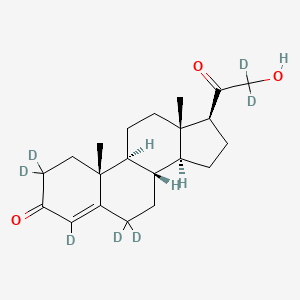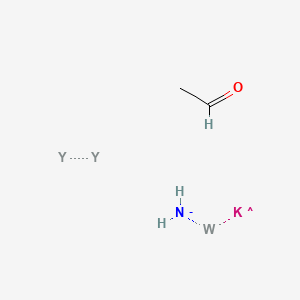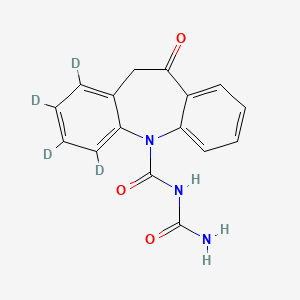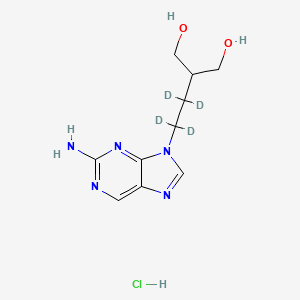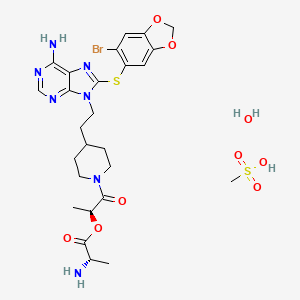
L-Alanine, (1S)-2-(4-(2-(6-amino-8-((6-bromo-1,3-benzodioxol-5-yl)thio)-9H-purin-9-yl)ethyl)-1-piperidinyl)-1-methyl-2-oxoethyl ester methanesulfonate, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPC-0767 is a potent, selective, and orally active inhibitor of heat shock protein 90 (HSP90). It is an L-alanine ester prodrug of MPC-3100, designed to improve chemical stability and bioavailability . HSP90 inhibitors like MPC-0767 are of significant interest in cancer research due to their role in regulating the stability and function of various oncogenic proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: MPC-0767 is synthesized through the esterification of MPC-3100 with L-alanine. The reaction involves the use of appropriate esterification reagents and conditions to ensure the formation of the ester bond while maintaining the integrity of the MPC-3100 structure .
Industrial Production Methods: The industrial production of MPC-0767 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of advanced purification techniques ensures the final product meets the required specifications for research and potential therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions: MPC-0767 primarily undergoes hydrolysis to release the active compound, MPC-3100. This hydrolysis reaction is facilitated by esterases in the body, converting the prodrug into its active form .
Common Reagents and Conditions: The hydrolysis of MPC-0767 to MPC-3100 occurs under physiological conditions, with enzymes such as esterases playing a crucial role in the reaction .
Major Products Formed: The primary product formed from the hydrolysis of MPC-0767 is MPC-3100, which is the active inhibitor of heat shock protein 90 .
Aplicaciones Científicas De Investigación
MPC-0767 has several scientific research applications, particularly in the field of cancer research. Its ability to inhibit heat shock protein 90 makes it a valuable tool for studying the role of this protein in cancer cell survival and proliferation . Additionally, MPC-0767 is used in preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent for various types of cancer .
Mecanismo De Acción
MPC-0767 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone involved in the stabilization and function of various oncogenic proteins . By inhibiting heat shock protein 90, MPC-0767 disrupts the folding and function of these proteins, leading to the degradation of oncogenic proteins and the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds:
- MPC-3100
- Geldanamycin and its derivatives (17-AAG, 17-DMAG)
- CNF2024/BIIB021
- EC144
- PU-H71
- Debio 0932 (CUDC-305)
Uniqueness: MPC-0767 is unique due to its improved chemical stability and bioavailability compared to its parent compound, MPC-3100 .
Propiedades
Número CAS |
1310540-32-9 |
|---|---|
Fórmula molecular |
C26H36BrN7O9S2 |
Peso molecular |
734.6 g/mol |
Nombre IUPAC |
[(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-1-oxopropan-2-yl] (2S)-2-aminopropanoate;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C25H30BrN7O5S.CH4O3S.H2O/c1-13(27)24(35)38-14(2)23(34)32-6-3-15(4-7-32)5-8-33-22-20(21(28)29-11-30-22)31-25(33)39-19-10-18-17(9-16(19)26)36-12-37-18;1-5(2,3)4;/h9-11,13-15H,3-8,12,27H2,1-2H3,(H2,28,29,30);1H3,(H,2,3,4);1H2/t13-,14-;;/m0../s1 |
Clave InChI |
RAKGMCDUYMHUBZ-AXEKQOJOSA-N |
SMILES isomérico |
C[C@@H](C(=O)O[C@@H](C)C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)N.CS(=O)(=O)O.O |
SMILES canónico |
CC(C(=O)OC(C)C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)N.CS(=O)(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


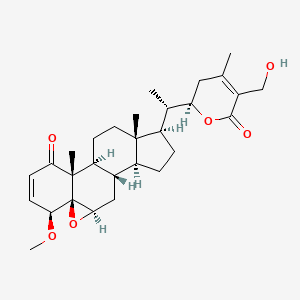
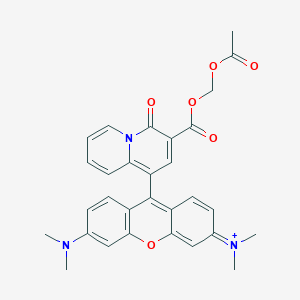
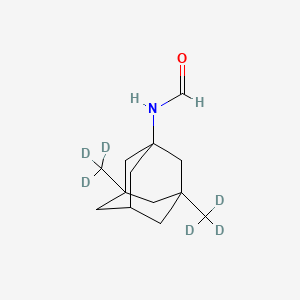
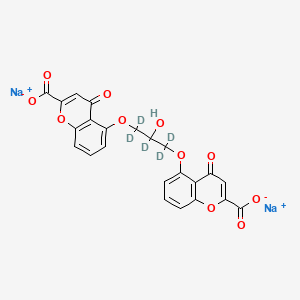
![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
